(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476292
InChI: InChI=1S/C8H8ClN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2
SMILES:
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol

(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine

CAS No.:

Cat. No.: VC17476292

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine -

Specification

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
IUPAC Name (8-chloroimidazo[1,2-a]pyridin-2-yl)methanamine
Standard InChI InChI=1S/C8H8ClN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2
Standard InChI Key YWLRACIPQXRWMI-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=C(N=C2C(=C1)Cl)CN

Introduction

Structural and Physicochemical Properties

The imidazo[1,2-a]pyridine core of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine consists of a fused bicyclic system containing a five-membered imidazole ring and a six-membered pyridine ring. The chlorine substituent at the 8-position introduces electron-withdrawing effects, while the 2-methanamine group provides a potential site for hydrogen bonding and interactions with biological targets.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₈H₈ClN₃
Molecular Weight181.62 g/mol
CAS Registry NumberVC17476292
XLogP3Estimated 2.1 (lipophilicity)
Hydrogen Bond Donor Count1 (NH₂ group)
Hydrogen Bond Acceptor Count3 (N atoms)

The compound’s moderate lipophilicity (predicted XLogP3 ≈ 2.1) suggests balanced membrane permeability and solubility, a critical factor for drug-likeness.

Synthetic Routes and Optimization

Synthesis typically proceeds via multi-step strategies starting from imidazo[1,2-a]pyridine precursors. A common approach involves:

  • Halogenation: Introduction of chlorine at the 8-position using chlorinating agents like POCl₃ or N-chlorosuccinimide under controlled conditions.

  • Amination: Functionalization at the 2-position via nucleophilic substitution or transition metal-catalyzed coupling reactions to introduce the methanamine group.

Critical factors influencing yield include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

  • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) facilitate cross-coupling steps.

  • Temperature: Reactions often require heating at 80–120°C to overcome activation barriers .

Biological Activity and Mechanistic Insights

While direct studies on (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine are scarce, structurally related imidazopyridines exhibit diverse activities:

Anticancer Activity

Analogous compounds interfere with oncogenic pathways by:

  • Kinase inhibition: Blocking ATP-binding pockets in EGFR or VEGFR.

  • DNA intercalation: Planar aromatic systems inserting between DNA base pairs .

Neurological Applications

Analytical Characterization Techniques

Rigorous quality control employs:

  • NMR Spectroscopy: ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).

  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 182.05.

  • HPLC-PDA: Purity assessment using C18 columns with UV detection at 254 nm.

Comparative Analysis with Structural Analogs

Table 2: Comparison with (3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine Dihydrochloride

Parameter8-Chloro Derivative3-Chloro Derivative
Molecular FormulaC₈H₈ClN₃C₈H₁₀Cl₃N₃
Molecular Weight181.62 g/mol254.5 g/mol
Chlorine Position8-position3-position
Salt FormFree baseDihydrochloride
Water SolubilityModerateHigh (due to HCl salt)

The 8-chloro isomer’s lower molecular weight and free base form may enhance tissue permeability compared to its 3-chloro counterpart .

Research Challenges and Future Directions

Key gaps include:

  • Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Target identification: High-throughput screening against kinase panels or GPCRs.

  • Toxicity assessment: Acute and chronic toxicity in preclinical models.

Priority research areas:

  • Synthetic optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms.

  • Hybrid derivatives: Conjugating the core with known pharmacophores (e.g., piperazine) to enhance target affinity .

  • Formulation development: Nanoencapsulation to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator